3-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
Description
This compound features a benzamide core substituted with a chlorine atom at the 3-position, linked via a phenyl group to a 6-methoxyimidazo[1,2-b]pyridazine scaffold. The methoxy group at the 6-position may enhance solubility or modulate electronic properties, while the chloro substituent could influence binding affinity and metabolic stability .
Properties
IUPAC Name |
3-chloro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c1-27-19-10-9-18-23-17(12-25(18)24-19)13-5-7-16(8-6-13)22-20(26)14-3-2-4-15(21)11-14/h2-12H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLVZPZYWIFDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazo[1,2-b]pyridazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Methoxylation: Introduction of the methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring.
Chlorination: Introduction of the chloro group at the 3-position of the benzamide core.
Coupling reactions: Formation of the final compound through coupling of the substituted benzamide with the imidazo[1,2-b]pyridazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
3-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of imidazo[1,2-b]pyridazine derivatives, including their potential as anti-inflammatory or anticancer agents.
Materials Science: It can be explored for its properties in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Heterocycle Impact : The imidazo[1,2-b]pyridazine core in the target compound distinguishes it from imidazo[1,2-a]pyridine or pyrazolo[1,5-b]pyridazine analogues, influencing electronic properties and target selectivity.
Substituent Effects : The 6-methoxy group may improve solubility compared to ponatinib’s trifluoromethyl group, but the lack of an ethynyl linker could reduce binding affinity.
Synthetic Challenges : Lower yields in pyrazolo[1,5-b]pyridazine analogues (37–47%) suggest the target compound’s synthesis may require optimization .
Biological Activity
3-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Synthesis
The compound features a benzamide core with a 3-chloro substitution and a phenyl ring linked to a 6-methoxyimidazo[1,2-b]pyridazin-2-yl moiety. The synthesis typically involves several steps:
- Formation of Imidazo[1,2-b]pyridazine Ring : Cyclization reactions using appropriate precursors.
- Methoxylation : Introduction of the methoxy group at the 6-position.
- Chlorination : Addition of the chloro group at the 3-position of the benzamide core.
- Coupling Reactions : Final assembly through coupling of the substituted benzamide with the imidazo[1,2-b]pyridazine derivative.
Anticancer Properties
Research indicates that 3-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The compound interacts with specific molecular targets involved in cancer cell signaling pathways.
The mechanism of action involves binding to specific enzymes or receptors, leading to modulation of their activity. This interaction can result in altered signaling pathways that promote apoptosis in cancer cells. For instance, it may inhibit kinases involved in cell survival or activate pathways that lead to programmed cell death.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-chloro-N-(4-(6-methoxyimidazo[1,2-a]pyridazin-2-yl)phenyl)benzamide | Structure | Moderate anticancer activity |
| 3-chloro-N-(4-(6-methoxyimidazo[1,2-c]pyridazin-2-yl)phenyl)benzamide | Structure | Low anticancer activity |
This table illustrates that while similar compounds exist, the specific substitution pattern and methoxy group in 3-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide contribute to its enhanced biological activity.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in preclinical models:
-
Study on Cell Line Sensitivity : A study demonstrated that treatment with varying concentrations of 3-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide resulted in a dose-dependent decrease in viability of human breast cancer cells (MCF-7).
- Results :
- IC50 value: 25 µM after 48 hours.
- Induction of apoptosis was confirmed via flow cytometry.
- Results :
- In Vivo Efficacy : In animal models, administration of this compound led to significant tumor reduction compared to controls, showcasing its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step coupling reactions. A representative approach involves:
- Step 1 : Formation of the imidazo[1,2-b]pyridazine core via cyclocondensation of 3-amino-6-chloropyridazine with dichloroacetone in refluxing 1,2-dimethoxyethane .
- Step 2 : Functionalization at position 6 of the imidazopyridazine core using NaOCH₃ for methoxy substitution .
- Step 3 : Coupling with 3-chlorobenzoyl chloride via amide bond formation in the presence of a base (e.g., HBTU/i-Pr₂NEt in DMF) .
- Optimization : Critical parameters include temperature (70–120°C), solvent polarity (DMF or dioxane), and purification via silica gel chromatography or HPLC (purity >95%) .
Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substitutions (e.g., methoxy at position 6, chloro-benzamide linkage) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z for C₂₁H₁₆ClN₄O₂: 407.09) .
- HPLC : Retention time (tR) analysis ensures purity (>95%) under gradient elution (e.g., 12–14 min in acetonitrile/water) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- In vitro assays :
- Antiproliferative activity: MTT assay against cancer cell lines (e.g., IC₅₀ determination) .
- Antimicrobial testing: Microplate dilution against Mycobacterium tuberculosis (MIC values) .
- Target engagement : Fluorescence polarization assays for kinase inhibition (e.g., Bcr-Abl) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamide or imidazopyridazine) influence bioactivity?
- Methodological Answer :
- SAR Study Design : Compare analogs with varying substituents (Table 1):
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity to targets like Retinol-Binding Protein .
Q. What strategies are effective for resolving contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling :
- ADME : Measure plasma stability (e.g., mouse liver microsomes), solubility (shake-flask method), and permeability (Caco-2 assay) .
- Metabolite Identification : LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at imidazopyridazine C7) .
- In Vivo Validation : Xenograft models (e.g., subcutaneous tumor volume reduction) with dose escalation (10–50 mg/kg, oral) .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Biophysical Assays :
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to kinases .
- Thermal Shift Assay (TSA): Monitor target protein stabilization (ΔTm > 5°C indicates strong binding) .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling nodes (e.g., MAPK/ERK) .
Data Contradictions and Resolution
- Example : A methoxy-substituted analog showed high in vitro potency (IC₅₀ = 0.12 μM) but poor in vivo efficacy .
- Resolution : Investigate bioavailability limitations (e.g., low solubility in PBS: <10 μg/mL) using co-solvents (e.g., PEG-400) or prodrug strategies .
Future Research Directions
Develop enantioselective synthesis protocols to explore chirality-dependent activity (e.g., (S)- vs. (R)-isomers) .
Evaluate combination therapy with standard chemotherapeutics (e.g., cisplatin) for synergistic effects .
Expand target profiling using kinome-wide screening (e.g., Eurofins KinaseProfiler) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
